1-Benzyl-2-ethylpiperazine

描述

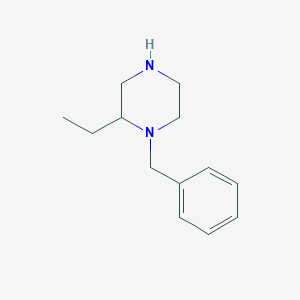

1-Benzyl-2-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

These changes can have downstream effects on mood, behavior, and other physiological processes .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .

生化分析

Biochemical Properties

Piperazine derivatives have been studied for their antiproliferative activity in various tumor cell lines .

Cellular Effects

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .

Molecular Mechanism

Reactions at the benzylic position, such as those that might occur with 1-Benzyl-2-ethylpiperazine, have been studied . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Dosage Effects in Animal Models

The dose-effect relationship is a major goal of clinical pharmacology and is crucial for understanding the therapeutic effects of a drug .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

The study of flow characteristics of light particle slurries, such as this compound, is important for determining the recommended flow velocity for safe and energy-saving transport .

Subcellular Localization

Subcellular localization prediction is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .

生物活性

1-Benzyl-2-ethylpiperazine (BEP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a benzyl group and an ethyl substituent on the piperazine ring, has been studied primarily for its interactions with various receptors and its therapeutic implications.

This compound exhibits biological activity primarily through its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood. Research indicates that compounds similar to BEP can act as selective σ1R antagonists, which may have therapeutic applications in treating chronic pain and other neurological disorders .

Pharmacological Properties

Affinity and Selectivity:

Recent studies have shown that benzylpiperazine derivatives, including BEP, possess varying affinities for σ1R and σ2 receptors. For instance, compounds designed based on the benzylpiperazine scaffold demonstrated significant selectivity for σ1R over σ2R, with some derivatives exhibiting Ki values in the low nanomolar range . This selectivity is crucial for minimizing side effects associated with non-specific receptor interactions.

Analgesic Effects:

In preclinical models, BEP has demonstrated dose-dependent antinociceptive effects. For example, one study reported that a related compound produced significant pain relief in mouse models of inflammatory pain without inducing sedation or impairing motor functions . Such findings suggest that BEP and its analogs could be further developed as analgesics with a favorable safety profile.

Toxicological Considerations

While exploring the therapeutic potential of BEP, it is essential to consider its safety profile. Reports indicate that related piperazine derivatives can lead to adverse effects such as hyperthermia and seizures when misused or taken in high doses . Therefore, understanding the toxicological aspects of BEP is critical for its development as a therapeutic agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives to highlight its unique properties.

| Compound Name | Sigma-1 Affinity (Ki) | Selectivity (σ2/σ1) | Notable Effects |

|---|---|---|---|

| This compound | TBD | TBD | Analgesic effects |

| 4-Methoxybenzylpiperazine | 1.6 nM | 886 | Antinociceptive |

| N-Ethyl-piperazine | TBD | TBD | Varies |

Note: TBD = To Be Determined based on further research.

Study on Analgesic Properties

In a controlled study involving animal models, a benzylpiperazine derivative was tested for its analgesic properties. The results indicated that the compound significantly reduced pain responses in mice subjected to formalin-induced inflammation. The study concluded that this class of compounds could be promising candidates for developing new analgesics targeting the σ1R pathway .

Toxicity Assessment

A retrospective analysis of patients who ingested benzylpiperazine revealed severe adverse reactions, including seizures and renal failure. These findings underscore the importance of thorough toxicity assessments in clinical settings when considering piperazine derivatives like BEP for therapeutic use .

属性

IUPAC Name |

1-benzyl-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXMSHPLCRYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656938 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031926-99-4 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。